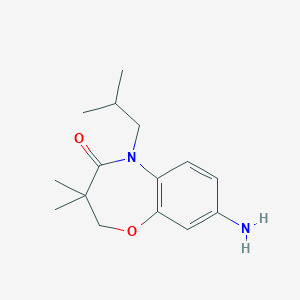

8-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Description

Properties

IUPAC Name |

8-amino-3,3-dimethyl-5-(2-methylpropyl)-2H-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10(2)8-17-12-6-5-11(16)7-13(12)19-9-15(3,4)14(17)18/h5-7,10H,8-9,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOQMUMFXNQPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)N)OCC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 8-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one may exhibit antidepressant effects. A study conducted on benzoxazepine derivatives demonstrated their potential in modulating neurotransmitter systems associated with mood regulation .

Neuroprotective Effects

The neuroprotective properties of benzoxazepine derivatives have been explored in various studies. These compounds are believed to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research has shown that related compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of benzoxazepine derivatives. In vitro studies have demonstrated the ability of these compounds to induce apoptosis in cancer cell lines, suggesting a mechanism that could be leveraged for cancer therapy .

Analgesic Properties

There is evidence to suggest that benzoxazepine compounds may also exhibit analgesic effects. Animal model studies have indicated pain relief properties comparable to conventional analgesics, warranting further exploration in pain management applications .

Data Table: Summary of Research Findings

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study evaluated the effects of a related compound on neuronal survival in an Alzheimer's disease model. The results showed significant neuroprotection and reduced amyloid-beta toxicity, suggesting a therapeutic pathway for benzoxazepine derivatives in neurodegenerative disorders.

Case Study 2: Antidepressant-like Effects in Rodent Models

In a rodent model of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This suggests potential for development as a new class of antidepressants.

Case Study 3: Inhibition of Tumor Growth

In vitro studies using various cancer cell lines showed that treatment with benzoxazepine derivatives led to a marked decrease in cell viability and increased apoptosis rates, indicating strong anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Benzoxazepinones

Substituent Variations in Benzoxazepinones

The benzoxazepinone scaffold allows for diverse substitution patterns, which significantly alter physicochemical and biological properties. A comparative analysis is provided below:

Table 1: Structural Comparison of Selected Benzoxazepinones

Key Observations:

- Amino Group Position: The target compound’s 8-amino group contrasts with the 3-amino substitution in , which is critical for chiral recognition in receptor binding.

- Synthetic Challenges: Alkylation of benzoxazepinones can lead to ring cleavage, forming acrylamides . This underscores the need for optimized synthetic routes to preserve the target compound’s integrity.

Comparison with Benzothiazepinones: Heteroatom Impact

Benzothiazepinones, which replace oxygen with sulfur in the heterocyclic ring, exhibit distinct electronic and pharmacological profiles.

Table 2: Benzothiazepinone Analogs and Their Activities

Key Differences:

- Electronic Effects : Sulfur’s larger atomic size and polarizability enhance π-π stacking and hydrophobic interactions, often improving CNS penetration (e.g., antidepressants in ).

- Metabolic Stability: Benzoxazepinones may exhibit faster oxidation rates due to the oxygen atom’s electronegativity, whereas sulfur-containing analogs like diltiazem derivatives show prolonged half-lives .

- Synthetic Accessibility: Benzothiazepinones are often synthesized via condensation of 2-aminothiophenols with carbonyl compounds , whereas benzoxazepinones require careful handling to avoid ring cleavage during alkylation .

Q & A

Basic: What spectroscopic methods are recommended for confirming the structure of 8-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one?

Answer:

A combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for assigning proton and carbon environments, particularly to resolve overlapping signals from the isobutyl and dimethyl groups. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive proof of stereochemistry and molecular geometry, as demonstrated in studies of structurally related benzoxazepin derivatives (e.g., 7-bromo-3,3-dibutyl-8-methoxy analogs resolved at 100 K with an R factor of 0.050) . IR spectroscopy helps identify functional groups like the amine (-NH₂) and carbonyl (C=O) moieties.

Basic: How can researchers assess the purity of this compound, especially regarding potential synthetic byproducts?

Answer:

Use reverse-phase HPLC with photodiode array detection (PDA) to separate and quantify impurities. Pharmacopeial reference standards (e.g., EP/USP guidelines) are critical for method validation. For example, LGC Standards’ impurity profiling methods (e.g., Impurity E and F in benzothiazepin analogs) employ gradient elution with C18 columns and UV detection at 210–254 nm . LC-MS/MS can identify trace byproducts, such as thiazepin derivatives formed during ring closure. Quantify residual solvents via GC-MS following ICH Q3C guidelines.

Advanced: What strategies are effective in resolving contradictions between theoretical and experimental NMR data for benzoxazepin derivatives?

Answer:

Discrepancies often arise from dynamic processes (e.g., ring puckering) or solvent effects. Computational NMR prediction tools (DFT-based, such as Gaussian or ACD/Labs) can model chemical shifts and coupling constants, accounting for solvent polarity . Variable-temperature NMR (VT-NMR) helps detect conformational exchange broadening. For stereochemical ambiguities, NOESY/ROESY experiments or chiral derivatization (e.g., Mosher’s acid) can resolve enantiomeric mixtures. Cross-validation with X-ray data (e.g., torsion angles in crystal structures ) is recommended.

Advanced: How can synthetic yield be optimized while minimizing byproducts like thiazepin analogs?

Answer:

Thiazepin byproducts may form via sulfur incorporation during cyclization. Key strategies include:

- Catalyst optimization : Use titanium tetrachloride (TiCl₄) to stabilize intermediates, as shown in benzodiazepine syntheses (69% yield achieved via amidine formation) .

- Solvent control : Polar aprotic solvents (e.g., DMF) reduce thiophile interactions.

- Temperature modulation : Lower reaction temperatures (<0°C) suppress sulfur scrambling.

- Purification : Flash chromatography with silica gel or preparative HPLC isolates the target compound from thiazepin impurities .

Basic: What are the critical parameters in designing a scalable synthesis route for this compound?

Answer:

- Ring-closing step : Optimize the cyclization of the oxazepin ring using reagents like PCl₃ or POCl₃ under anhydrous conditions.

- Amine protection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation.

- Purification : Crystallization from ethanol/water mixtures improves yield and purity.

- Process safety : Monitor exothermic reactions (e.g., using isobutyl bromide) via calorimetry .

Advanced: How to determine the absolute configuration of stereocenters in related benzoxazepin derivatives?

Answer:

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 100 K) assigns configurations with <0.01 Å uncertainty in bond lengths .

- Electronic Circular Dichroism (ECD) : Compare experimental spectra with TD-DFT calculations for enantiospecific transitions.

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers.

Basic: Which analytical techniques are suitable for identifying degradation products under stress conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions.

- LC-QTOF-MS : Identifies oxidation products (e.g., N-oxide formation) and hydrolyzed analogs.

- Solid-state stability : Use TGA/DSC to assess thermal decomposition pathways. Pharmacopeial methods for related benzodiazepines (e.g., flumazenil) validate stability protocols .

Advanced: What mechanistic insights explain the formation of isomeric byproducts during synthesis?

Answer:

Isomerization often occurs at the oxazepin ring’s C2 and C3 positions. DFT calculations reveal that transition states favor cis/trans isomerism depending on steric hindrance from the isobutyl group . Kinetic vs. thermodynamic control : Lower temperatures favor the kinetic product (cis-isomer), while prolonged heating shifts equilibrium to the trans-form. Epimerization at the amino group can be mitigated by using non-polar solvents (e.g., toluene) and avoiding protic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.